![molecular formula C16H22ClN3O B2748041 N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride CAS No. 1189722-88-0](/img/structure/B2748041.png)
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride
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Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of a precursor followed by various other reactions such as nucleophilic alkylation . The exact synthesis process can vary depending on the specific substituents attached to the oxadiazole ring .Molecular Structure Analysis
In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors . The exact structure of the compound you mentioned would depend on the specific substituents attached to the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles can vary widely depending on the specific substituents attached to the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific substituents attached to the oxadiazole ring .Scientific Research Applications
- The synthesized derivatives exhibit strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). Notably, compounds 5u and 5v demonstrated excellent antibacterial activity against both pathogens .
- The compound shows anti-fungal activity against Rhizoctonia solani, a pathogen responsible for rice sheath wilt .
- The title compounds exhibit moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode .
- Given the threat posed by bacterial diseases like rice bacterial leaf blight and rice bacterial leaf streaks, compounds like this could be valuable in safeguarding crop health .
- In silico analysis indicates that these compounds adhere to Lipinski’s rules, suggesting positive oral bioavailability .
Antibacterial Activity
Antifungal Properties
Nematocidal Activity
Crop Protection
Oral Bioavailability
Anticancer Evaluation
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Based on the properties of related oxadiazole compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes . The compound might bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
Oxadiazole compounds are known to influence a variety of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
In silico results of related oxadiazole compounds indicated that they agree to the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Related oxadiazole compounds have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against various cell lines . This suggests that the compound could have a similar effect.
Action Environment
The performance of related compounds, such as iridium(iii) complexes with n-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide, showed significant performance differences, suggesting that environmental factors could potentially influence the action of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cycloheptanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c1-2-7-11-14(10-6-1)17-12-15-18-19-16(20-15)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,1-2,6-7,10-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJATMGYRWVSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride |
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